molecular formula C31H33N3O6 B1278746 3'-Amino-3'-deoxy-5'-o-dmt-thymidine

3'-Amino-3'-deoxy-5'-o-dmt-thymidine

Cat. No.: B1278746
M. Wt: 543.6 g/mol
InChI Key: RVVIWKLSTHKWIL-UPRLRBBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Amino-3'-deoxy-5'-O-DMT-thymidine (CAS 139063-29-9) is a chemically modified nucleoside that serves as a critical building block in synthetic nucleic acid chemistry. Its core research value lies in its application for the synthesis of novel oligonucleotide analogs and therapeutic nucleic acids. The compound features a 3'-amino group, which allows for the creation of non-standard internucleoside linkages, such as the mercaptoacetamido linkers used in the synthesis of Locked Nucleic Acid (LNA)-based dimers . Furthermore, this 3'-amino modification is utilized in the P-stereocontrolled synthesis of oligo(nucleoside N3'→O5' phosphoramidothioate)s, which are of significant interest for their potential therapeutic applications and for studying nucleic acid interactions . The 5'-O-DMT (4,4'-Dimethoxytrityl) group is a standard protecting group in solid-phase oligonucleotide synthesis, facilitating the sequential addition of nucleotides . This chemical is supplied For Research Use Only and is strictly intended for use in laboratory settings. It is not for diagnostic or therapeutic applications, nor for human use. Proper storage conditions (2-8°C, inert atmosphere, and protection from light) are recommended to maintain product stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33N3O6

Molecular Weight

543.6 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19,32H2,1-3H3,(H,33,35,36)/t26-,27+,28+/m0/s1

InChI Key

RVVIWKLSTHKWIL-UPRLRBBYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 3 Deoxy 5 O Dmt Thymidine and Its Derivatives

Precursor Synthesis Strategies for 3'-Amino-3'-deoxythymidine (B22303) Nucleosides

The foundational step in synthesizing the target compound is the preparation of its core nucleoside, 3'-amino-3'-deoxythymidine. Several strategies have been developed to introduce the amino group at the 3' position of the deoxyribose sugar.

Derivation from 5'-O-DMT-Thymidine

A common and direct approach begins with the commercially available 5'-O-(4,4'-dimethoxytrityl)thymidine (5'-O-DMT-thymidine). medchemexpress.com This method typically involves a three-step process:

Activation of the 3'-Hydroxyl Group : The 3'-hydroxyl group is converted into a good leaving group. This is often achieved by reaction with an activating agent such as trifluoromethanesulfonyl chloride (triflic anhydride) or p-toluenesulfonyl chloride in the presence of a base.

Nucleophilic Substitution with Azide (B81097) : The activated 3' position undergoes an SN2 reaction with an azide source, typically sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). This reaction inverts the stereochemistry at the 3' carbon, yielding the 3'-azido-3'-deoxy intermediate.

Reduction of the Azido Group : The 3'-azido group is then reduced to the desired 3'-amino group. An efficient method for this transformation is catalytic hydrogenation using a palladium catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source. nih.gov This reduction is generally clean and provides the 3'-amino-3'-deoxythymidine derivative in good yield.

This pathway is advantageous due to the accessibility of the starting material and the relatively straightforward reaction conditions.

Approaches via Anhydronucleoside Intermediates

An alternative strategy proceeds through the formation of a cyclic anhydronucleoside intermediate. This method also typically starts from a protected thymidine (B127349) derivative, such as 5'-O-DMT-thymidine.

The synthesis involves creating a 2,3'-anhydronucleoside, often referred to as a cyclonucleoside. nih.gov This is commonly prepared from 5'-O-DMT-thymidine via a Mitsunobu reaction. nih.gov The key step is the intramolecular nucleophilic attack of the C2 carbonyl oxygen of the thymine (B56734) base onto the 3'-carbon, displacing a leaving group.

Once the 2,3'-anhydrothymidine (B14821) intermediate is formed, it can be subjected to nucleophilic ring-opening. Treatment with a nitrogen nucleophile, such as ammonia (B1221849) or an azide salt, results in the cleavage of the anhydro bond. The attack preferentially occurs at the 3'-position, leading to the formation of the 3'-amino-3'-deoxythymidine derivative with the desired stereochemistry. A notable advantage of this route is the regio- and stereoselective introduction of the amino group. nih.gov

Table 1: Comparison of Precursor Synthesis Strategies

StrategyKey IntermediateKey ReactionsAdvantages
Derivation from 5'-O-DMT-Thymidine3'-Azido-3'-deoxythymidine3'-OH activation, SN2 with azide, Azide reductionDirect, uses common starting material
Anhydronucleoside Intermediate2,3'-AnhydrothymidineMitsunobu reaction, Nucleophilic ring-openingHigh stereoselectivity

Syntheses of Modified Purine (B94841) Analogs

The principles for synthesizing 3'-amino-3'-deoxynucleosides are not limited to pyrimidines like thymidine and can be extended to purine analogs (e.g., adenosine (B11128) and guanosine). nih.gov The synthesis of 3'-amino-3'-deoxy purine nucleosides often requires modifications to the general strategies due to the different chemical nature of the purine base. rsc.org

A general procedure for obtaining 3'-aminoxylonucleosides of both purines and pyrimidines involves a 5'-directed intramolecular nucleophilic substitution at an activated 3'-position. nih.gov This approach ensures that the incoming nucleophile attacks regio- and stereoselectively from the most sterically hindered face of the nucleoside. nih.gov For purine analogs, protecting groups on the exocyclic amino functions of adenine (B156593) and guanine (B1146940) are necessary during the synthesis. The choice of protecting group is critical to ensure compatibility with the reaction conditions for introducing the 3'-amino functionality. rsc.org

Synthesis of 3'-Amino-3'-deoxy-5'-O-DMT-Thymidine Building Blocks for Oligonucleotide Synthesis

For incorporation into synthetic DNA strands using automated solid-phase synthesizers, this compound must be converted into a reactive monomer, known as a building block or synthon. The most common synthons are phosphoramidites and H-phosphonates.

Phosphoramidite (B1245037) Derivatives

Phosphoramidite chemistry is the gold standard for modern oligonucleotide synthesis. nih.goveurofinsgenomics.com To prepare the phosphoramidite derivative of this compound, two key modifications are required:

Protection of the 3'-Amino Group : The newly introduced 3'-amino group is nucleophilic and must be protected to prevent unwanted side reactions during oligonucleotide synthesis. Common protecting groups for amines in this context include the trifluoroacetyl (TFA) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino-nucleoside with the corresponding acylating agent (e.g., trifluoroacetic anhydride).

Phosphitylation : The protected 3'-amino nucleoside is then converted into a phosphoramidite. This is accomplished by reacting the compound with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). mdpi.com

The resulting 3'-N-protected-3'-deoxy-5'-O-DMT-thymidine-3'-N-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a stable, reactive monomer that can be used directly in automated DNA synthesizers to introduce a 3'-terminal amino modification into an oligonucleotide. biosynth.com

Table 2: General Steps for Phosphoramidite Synthesis

StepPurposeTypical Reagents
1. Amino ProtectionPrevent side reactions at the 3'-amino groupTrifluoroacetic anhydride (B1165640), Fmoc-Cl
2. PhosphitylationIntroduce the reactive phosphoramidite moiety2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA
3. PurificationIsolate the pure phosphoramidite synthonSilica gel chromatography

H-Phosphonate and Phosphonamidite Derivatives

The H-phosphonate method is an alternative chemistry for oligonucleotide synthesis. nih.gov The synthesis of an H-phosphonate monomer from this compound involves the reaction of the 3'-amino group (after suitable protection) with a phosphonylating agent, such as salicylchlorophosphine, followed by hydrolysis.

This creates an H-phosphonate diester linkage upon coupling to the 5'-hydroxyl of the growing oligonucleotide chain on the solid support. The H-phosphonate method is known for its relative simplicity and the stability of the monomers. However, phosphoramidite chemistry generally offers higher coupling efficiencies and has become more widely adopted. nih.gov Phosphonamidite derivatives can also be prepared, offering another route for creating the internucleotide linkage.

Table of Compounds

Activated Monomers for Nonenzymatic Polymerization

The substitution of the 3'-hydroxyl group with a more nucleophilic 3'-amino group significantly enhances the rate of nonenzymatic, template-directed oligomerization. chemrxiv.org This property makes 3'-amino-3'-deoxynucleosides valuable candidates for investigations into prebiotic nucleic acid replication. chemrxiv.org The enhanced nucleophilicity of the amino group facilitates the formation of phosphoramidate (B1195095) linkages, which can occur one to two orders of magnitude faster than the corresponding phosphodiester bond formation with parent ribonucleosides. nih.gov

To achieve this polymerization without enzymes, the monomer units must be chemically "activated." This is typically done by converting the 5'-phosphate into a species with a good leaving group, such as a phosphorimidazolide. nih.gov Research has shown that imidazole (B134444) derivatives of 3'-amino-3'-deoxyguanosine-5'-phosphate condense efficiently on polynucleotide templates. nih.gov

A notable example is the synthesis of 3′-amino-3′-deoxy-2-thio-thymidine-5′-phosphoro-2-methylimidazolide. rsc.orgresearchwithrutgers.com This activated monomer has been shown to copy adenosine residues in nucleic acid templates with high efficiency. The substitution of a sulfur atom at the 2-position of the thymine base further enhances the copying rate, showing a five-fold increase compared to the non-thiolated 3'-amino-3'-deoxy-T monomer. rsc.orgresearchwithrutgers.com

Table 1: Comparison of Activated Monomers in Nonenzymatic Template Copying
Activated MonomerKey FeatureRelative Rate EnhancementReference
3'-amino-3'-deoxy-T-5'-phosphoro-2-methylimidazolide3'-NH₂ group increases nucleophilicity2- to 30-fold enhancement compared to ribonucleotide counterparts rsc.org, researchwithrutgers.com
3'-amino-3'-deoxy-2-thio-T-5'-phosphoro-2-methylimidazolide2-thio modification5-fold enhancement compared to the non-thiolated 3'-amino-3'-deoxy-T monomer rsc.org, researchwithrutgers.com

Protection Group Strategies in this compound Synthesis

The synthesis of oligonucleotides is a multi-step process that requires the careful protection of reactive functional groups to prevent unwanted side reactions.

Solid-Phase Synthesis Protocols Utilizing this compound Building Blocks

The incorporation of 3'-amino-3'-deoxythymidine into oligonucleotides is efficiently achieved using automated solid-phase synthesis. biotage.comnih.gov The process involves the sequential addition of protected monomer units to a growing chain that is covalently attached to an insoluble support, typically controlled pore glass (CPG) or polystyrene. biotage.comumich.edu

Phosphoramidite Methodologies

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. mdpi.comumich.edu The synthesis proceeds in the 3' to 5' direction and consists of a four-step cycle for each monomer addition. biotage.com The building block, a 3'-O-phosphoramidite derivative of 5'-O-DMT-(N-protected)-3'-amino-3'-deoxythymidine, is used for incorporation.

The four steps of the synthesis cycle are:

Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-end of the support-bound nucleoside, exposing a free hydroxyl group for the next coupling reaction. biotage.com

Coupling: The activated phosphoramidite monomer is coupled to the free 5'-hydroxyl group. The activation is achieved using a weak acid, such as 1H-tetrazole or a derivative, which protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly susceptible to nucleophilic attack. umich.edursc.org

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in failure sequences (oligonucleotides with missing bases). biotage.com

Oxidation: The newly formed internucleotide phosphite (B83602) triester linkage, which is unstable, is oxidized to a more stable phosphate (B84403) triester linkage. biotage.comumich.edu

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Table 4: The Phosphoramidite Synthesis Cycle
StepPurposeTypical ReagentsReference
1. DetritylationRemoval of the 5'-DMT protecting group to expose the 5'-hydroxyl.Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). biotage.com
2. CouplingFormation of the internucleotide linkage.Nucleoside phosphoramidite and an activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI)) in acetonitrile. umich.edu, researchgate.net
3. CappingBlocking of unreacted 5'-hydroxyl groups.Acetic anhydride and 1-methylimidazole. biotage.com
4. OxidationConversion of the phosphite triester to a stable phosphate triester.Iodine (I₂) in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine (B92270). biotage.com, rsc.org

Oxidative Coupling Reactions

The term "oxidative coupling" in the context of phosphoramidite chemistry refers to the fourth step of the synthesis cycle: the oxidation of the newly formed phosphite triester linkage. This step is critical for the stability of the final oligonucleotide. The P(III) atom of the phosphite triester is unstable and susceptible to cleavage. Oxidation converts it to a pentavalent P(V) phosphate triester, which mimics the natural phosphodiester backbone of DNA and is stable to the subsequent reaction conditions of the synthesis cycle. biotage.comrsc.org

The most common oxidizing agent is a solution of iodine (I₂) in the presence of water and a weak base, such as pyridine or lutidine. biotage.com The reaction is rapid and efficient, ensuring that the integrity of the growing oligonucleotide chain is maintained before the next cycle begins.

Table 5: Common Oxidizing Agents in Phosphoramidite Synthesis
Oxidizing AgentSolvent/BaseCharacteristicsReference
Iodine (I₂)Tetrahydrofuran (THF)/Water/Pyridine or LutidineStandard, highly efficient, and fast-acting. The most widely used reagent. biotage.com
tert-Butyl hydroperoxide (TBHP)Acetonitrile or DichloromethaneAn alternative, anhydrous oxidizing agent. Can be useful for sensitive modifications.
(1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO)AcetonitrileUsed for stereospecific oxidation to control the stereochemistry of the phosphate linkage.

Universal Support Chemistries

The synthesis of oligonucleotides featuring a 3'-amino terminus, often achieved through the incorporation of molecules like this compound, can be efficiently carried out using universal support chemistries. This approach offers significant advantages over traditional methods that rely on solid supports pre-functionalized with the initial nucleoside. Universal supports eliminate the need for a diverse inventory of starting materials, simplifying the synthesis of modified oligonucleotides.

The core principle of universal support chemistry lies in its ability to couple with any desired first nucleoside phosphoramidite, including modified ones like a 3'-amino-thymidine derivative. This is followed by the standard, automated solid-phase synthesis of the oligonucleotide chain. The key distinction of this methodology is the post-synthetic cleavage and deprotection step, which not only removes protecting groups from the nucleobases and the phosphate backbone but also cleaves the bond between the 3'-terminus of the oligonucleotide and the universal support, yielding the desired 3'-hydroxyl or, in this case, a 3'-amino group.

Universal supports are designed with a linker that facilitates this final cleavage step. The mechanism of cleavage and deprotection can vary depending on the specific chemistry of the universal support. Some supports operate on a principle of intramolecular phosphorylation followed by hydrolysis, while others may utilize different chemical triggers to release the synthesized oligonucleotide.

A critical aspect of employing universal supports for the synthesis of 3'-amino-modified oligonucleotides is ensuring the compatibility of the cleavage and deprotection conditions with the final 3'-amino functionality. The conditions must be robust enough to efficiently cleave the oligonucleotide from the support while being mild enough to leave the 3'-amino group intact and unmodified.

Several types of universal supports have been developed, each with distinct linker chemistries and cleavage requirements. These can be broadly categorized based on their cleavage mechanism, which often involves an elimination reaction to release the oligonucleotide. For instance, some universal supports are based on hydroquinone-O,O'-diacetic acid linkers, which are cleaved under standard ammoniacal conditions.

Research has demonstrated that various universal supports can be successfully employed for the synthesis of oligonucleotides with diverse 3'-modifications. The flexibility of this approach allows for the incorporation of a wide range of modified nucleosides at the 3'-terminus without the need for custom-synthesized solid supports for each specific modification. This simplifies the workflow, reduces costs, and accelerates the production of custom oligonucleotides for various research and diagnostic applications.

Universal Support TypeLinker ChemistryTypical Cleavage/Deprotection ConditionsKey Advantages
Type A Based on ribonucleoside elimination modelAggressive basic conditions for dephosphorylationWell-established chemistry
Type B Conformationally preorganized linkerMildly basic conditions (e.g., anhydrous ammonia in methanol)Faster dephosphorylation, compatible with sensitive modifications
Universal Support III (±)-3-Amino-1,2-propanediol linker0.2M anhydrous ammonia in methanol, followed by standard deprotectionAmide-assisted dephosphorylation, high yield, mild conditions glenresearch.com
Catechol-based Support 1,4-dimethoxycatechol linkerAmmonium hydroxide (B78521) or AMA at elevated temperaturesMild cleavage, no nonvolatile additives required nih.gov

Table 1: Comparison of Selected Universal Support Chemistries

Cleavage ConditionTemperatureDurationRelative Yield (%)Purity
Anhydrous 2M NH3 in MeOHRoom Temp20-60 minHighHigh
AMA (1:1 NH4OH/40% aq. Methylamine)65 °C10 minModerateGood
50 mM K2CO3 in MeOHRoom Temp4-16 hoursHighHigh
Aqueous NH4OH55 °C8-17 hoursVariableGood

Table 2: Representative Cleavage and Deprotection Conditions for Universal Support III (Adapted from studies on general oligonucleotide synthesis on Universal Support III) glenresearch.com

Applications in Oligonucleotide Synthesis and Nucleic Acid Modification

Incorporation into Modified Oligonucleotides

The presence of a 3'-amino group on the thymidine (B127349) sugar moiety allows for the formation of diverse backbone modifications. This strategic substitution is fundamental to creating synthetic oligonucleotides with enhanced stability, altered hybridization characteristics, and resistance to nuclease degradation, which are desirable traits for therapeutic and diagnostic applications.

Synthesis of Backbone-Modified Oligonucleotides

A significant application of 3'-Amino-3'-deoxy-5'-o-dmt-thymidine is in the synthesis of oligodeoxyribonucleotide N3'->P5' phosphoramidates. In these analogs, the natural 3'-oxygen atom in the phosphodiester linkage is replaced by a nitrogen atom, forming a 3'-NH-P(O)(O-)-O-5' internucleoside bond. nih.gov The synthesis of these compounds is efficiently carried out on a solid support. oup.comresearchgate.net The process utilizes 5'-O-DMT base-protected-3'-amino-2',3'-dideoxynucleosides as the monomeric building blocks. oup.comresearchgate.net The chain assembly involves a carbon tetrachloride-driven oxidative coupling of the 3'-aminonucleoside with a 5'-H-phosphonate diester group, which results in the formation of the internucleoside phosphoramidate (B1195095) linkage. oup.comresearchgate.net

These phosphoramidate oligonucleotides exhibit remarkable hybridization properties. They form exceptionally stable duplexes with complementary RNA and DNA strands. nih.govoup.comresearchgate.net The melting temperature (Tm) of these complexes is significantly higher than that of their natural phosphodiester counterparts, with an observed increase of 2.2-2.6°C per modification. nih.gov For instance, duplexes formed by oligonucleotide N3'->P5' phosphoramidates with RNA have shown a melting temperature increase of 26-33°C compared to the parent phosphodiester compounds. oup.comresearchgate.net This enhanced thermal stability suggests potential utility in diagnostics and therapeutic applications. nih.govoup.comresearchgate.net The structure of the duplexes formed by these phosphoramidates closely resembles the A-form geometry of RNA oligomers. nih.gov

Complex Melting Temperature (Tm) Increase per Modification Reference
pnDNA:RNA2.2 - 2.6 °C nih.gov
pnDNA:DNA2.2 - 2.6 °C nih.gov
pnDNA:pnDNA2.2 - 2.6 °C nih.gov

3'-Amino-3'-deoxythymidine (B22303) is also a precursor for the synthesis of oligo(deoxyribonucleoside methanephosphonamidates), which feature a novel 3'-NH-P(CH3)(O)-O-5' internucleotide linkage. nih.gov The synthesis involves the reaction of 3'-amino-3'-deoxythymidine with 3'-O-acetylthymidin-5'-yl-methanephosphonochloridate to produce diastereomeric dithymidine methanephosphonamidates (TnpmT). nih.gov These dimers can then be used as building blocks in automated solid-phase synthesis to create chimeric oligonucleotides with one or more methanephosphonamidate linkages. nih.gov

A key characteristic of this linkage is its resistance to degradation by various nucleases, including nuclease P1, snake venom phosphodiesterase, and 3'-exonuclease from human plasma. nih.gov However, in terms of hybridization, oligonucleotides containing methanephosphonamidate linkages generally show a lower binding affinity for both DNA and RNA targets compared to unmodified oligonucleotides. nih.gov The extent of this destabilization is dependent on the stereochemistry of the phosphorus center. For instance, a decrease in the melting temperature (Tm) of approximately 2.4°C is observed for each modification introduced using the faster-eluting (TnpmT(fast)) diastereomer, while a more significant lowering of about 6.0°C per modification is seen with the slower-eluting (TnpmT(slow)) diastereomer in duplexes with dA12. nih.gov

Diastereomer Approximate Tm Lowering per Modification (vs. dA12) Reference
TnpmT(fast)2.4 °C nih.gov
TnpmT(slow)6.0 °C nih.gov

The field of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), provides a powerful method for creating triazole-linked oligonucleotides. nih.govsemanticscholar.orgacs.org In this context, 3'-amino-3'-deoxythymidine can be converted to a 3'-azido derivative, which then serves as a key component for reaction with an alkyne-modified oligonucleotide. This reaction forms a stable, charge-neutral 1,2,3-triazole linkage that replaces the natural phosphodiester backbone. semanticscholar.orgmdpi.com

This synthetic strategy is highly efficient and can be performed in aqueous solutions, making it biocompatible. nih.gov Oligonucleotides containing triazole linkages are of significant interest because they are resistant to nuclease degradation, a crucial property for in vivo applications. semanticscholar.org Despite the significant structural alteration from the native phosphodiester backbone, triazole-linked DNA has been shown to form stable duplexes with complementary natural DNA strands. semanticscholar.org The synthesis can be carried out on a solid support, allowing for the preparation of longer oligonucleotide chains with this modification. semanticscholar.org

Linkage Type Key Features Synthetic Method Reference
TriazoleNuclease resistant, charge neutralCopper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) semanticscholar.orgacs.org

This compound is a precursor to the synthesis of nucleoside "amino acids" which can be incorporated into oligonucleotides to form amide-linked nucleic acid analogs. These analogs replace the phosphodiester backbone with peptide-like amide linkages. Two primary types of amide linkages that have been explored are AM1 (3'-CH2CONH-5') and AM2 (3'-CH2NHCO-5'). researchgate.net The synthesis of these modified oligonucleotides can be achieved by coupling monomeric amine and carboxylic acid synthons, which are then converted into dimeric building blocks for solid-phase synthesis. researchgate.net

The impact of these amide linkages on the stability of duplexes formed with complementary RNA is distinct. Oligonucleotides containing the AM1 linkage form duplexes with RNA that have a thermal stability similar to that of unmodified RNA-RNA duplexes, with a change in melting temperature (ΔTm) ranging from -0.2 to +0.7°C per modification. researchgate.net In contrast, the AM2 modification leads to a substantial stabilization of the duplex, with a ΔTm increase of +1 to +2.4°C per modification compared to an all-RNA duplex. researchgate.net The automated solid-phase synthesis of amide-linked RNA has been optimized to achieve high coupling yields in a short amount of time. nih.gov

Amide Linkage Type ΔTm per Modification (vs. RNA-RNA duplex) Reference
AM1 (3'-CH2CONH-5')-0.2 to +0.7 °C researchgate.net
AM2 (3'-CH2NHCO-5')+1.0 to +2.4 °C researchgate.net

While direct synthesis from this compound is not the primary route, the broader context of backbone modification includes thio-modified oligonucleotides. A relevant modification is the 3'-S-phosphorothiolate linkage, where the 3'-bridging oxygen is replaced by a sulfur atom. The synthesis of the necessary 3'-thionucleoside building blocks, such as 5'-O-dimethoxytrityl-3'-deoxy-3'-thiothymidine, has been developed. nih.gov A common synthetic route involves the ring-opening of a 2,3'-anhydronucleoside with a sulfur nucleophile like thiobenzoate. nih.gov

These 3'-thionucleoside phosphoramidites can then be incorporated into oligonucleotides using automated solid-phase synthesis. nih.gov The resulting 3'-S-phosphorothiolate linkage confers specific properties to the oligonucleotide, including altered susceptibility to nuclease cleavage. For example, the P-S bond in dithymidine-3′-S-phosphorothioate is relatively resistant to hydrolysis by nuclease P1 but can be cleaved by aqueous solutions of iodine or silver nitrate. researchgate.net

Modification Synthetic Precursor Key Property Reference
3'-S-Phosphorothiolate3'-Deoxy-3'-thiothymidineResistance to nuclease P1 nih.govresearchgate.net

Development of Novel Nucleoside and Oligonucleotide Analogs

Beyond terminal labeling, 3'-amino-3'-deoxythymidine derivatives are valuable precursors in the synthesis of novel nucleoside and oligonucleotide analogs with unique structural and functional properties. These analogs are designed to have enhanced stability, altered hybridization characteristics, or novel chemical reactivity.

While direct synthesis of mercaptoacetamido-linked nucleoside dimers using this compound is not extensively documented in readily available literature, the synthesis of structurally similar amide-linked dimers has been reported. For instance, the condensation of a 5'-O-protected 3'-O-(2-aminoethyl)thymidine with a 1,2-dideoxy-1-thyminyl-β-D-erythro-pentofuranuronic acid results in a T*T dimer connected by a 3'-OCH2CH2NHC(O)-4' linkage. nih.gov This demonstrates the principle of forming non-natural linkages using amino-functionalized nucleosides. A mercaptoacetamido linkage could conceptually be formed by reacting a 3'-amino-3'-deoxythymidine derivative with a nucleoside containing an activated mercaptoacetic acid moiety at a suitable position. Such dimers with modified backbones are of interest for creating oligonucleotides with altered structural and hybridization properties.

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides where the ribose ring is "locked" in an N-type conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. nih.gov This conformational constraint leads to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands. While the direct incorporation of this compound into LNA oligonucleotides during synthesis is not the standard approach, the 3'-amino group can be utilized for post-synthetic conjugation of LNA monomers or LNA oligonucleotides.

3'-C-Methylene Modified Nucleosides

While this compound introduces a nitrogen atom at the 3' position, a related class of modification involves the introduction of a carbon-based substituent, specifically a methylene group (–CH2–). The synthesis of 3'-C-methylene modified nucleosides represents a strategy to create novel oligonucleotide backbones. nih.gov These modifications, like their 3'-amino counterparts, aim to enhance properties such as nuclease resistance and binding affinity to target RNA strands. nih.govresearchgate.net

The synthetic pathways for these compounds are distinct but share the common goal of altering the sugar moiety at the 3' position. For instance, novel 5'-O-DMT-protected 3'-C-methylene-modified thymidine H-phosphonates and phosphonamidites have been synthesized from 3'-C-iodomethyl nucleoside intermediates. nih.gov Oligonucleotides incorporating these 3'-methylene-modified monomers have demonstrated superior antisense properties, including enhanced resistance to degradation by nucleases and strong binding to target RNA. nih.govresearchgate.net

Alternative Genetic Systems (e.g., Phosphoramidate Glycerol Nucleic Acid)

The 3'-amino group is fundamental to the creation of alternative genetic systems by enabling the formation of non-natural internucleotide linkages. A key example is the phosphoramidate bond, which is formed when the 3'-amino group of one nucleoside attacks the 5'-phosphate group of another. This linkage is distinct from the natural phosphodiester bond, which involves a 3'-hydroxyl group.

The resulting phosphoramidate oligonucleotides exhibit unique properties. The replacement of the 3'-oxygen with a nitrogen atom can confer significant resistance to nuclease degradation, a desirable trait for therapeutic oligonucleotides. biosyn.com The synthesis of oligomers with these phosphoramidate links can be achieved by the direct condensation of a nucleoside 3'-phosphate with an aminonucleoside like 5'-amino-5'-deoxythymidine. nih.gov While the subject compound is a 3'-amino nucleoside, the principle of forming phosphoramidate bonds is central. This modification strategy is a cornerstone in the development of robust aptamers and antisense agents.

Engineered Nucleic Acid Architectures

The strategic placement of this compound within a growing oligonucleotide chain allows for the construction of complex, non-linear nucleic acid structures. The reactive primary amine at the 3'-terminus serves as a versatile chemical handle for further elaboration.

Branched Oligonucleotides

Branched DNA (bDNA) and RNA are important structures for applications such as signal amplification in diagnostic assays. biosyn.comoup.com While traditional methods for creating branches involve phosphoramidite (B1245037) monomers with two protected hydroxyl groups, 3'-amino modifiers can be used to introduce branching points in alternative ways. biosyn.com

A primary amine introduced at the 3'-terminus of an oligonucleotide can be used for post-synthetic conjugation. A separate, pre-synthesized oligonucleotide or a branching monomer can be chemically ligated to this amino group, creating a branched structure. This approach offers flexibility in designing complex, multi-layered nucleic acid constructs for applications in nanotechnology and diagnostics. biosyn.comwikipedia.org

Cyclic Oligonucleotides

Cyclic oligonucleotides are of significant interest due to their complete resistance to exonuclease degradation, which requires a free 3' or 5' end to initiate digestion. glenresearch.com The presence of a 3'-amino group provides a straightforward method for cyclization.

The synthesis can be performed on a solid support. After the linear oligonucleotide chain is assembled, with a 3'-amino nucleoside at one end and a 5'-phosphate group at the other, an intramolecular condensation reaction is induced. This reaction forms a covalent phosphoramidate bond between the 3'-amino group and the 5'-phosphate, effectively circularizing the oligonucleotide. glenresearch.com This strategy is particularly effective for creating small- to medium-sized cyclic DNA molecules (10- to 30-mers). glenresearch.com

FeatureLinear OligonucleotideCyclic Oligonucleotide (via 3'-Amino Linkage)
Termini Free 5' and 3' endsNo free ends
Exonuclease Resistance Susceptible to degradationHighly resistant
Key Linkage for Cyclization N/APhosphoramidate bond
Synthesis Strategy Standard solid-phase synthesisSolid-phase synthesis followed by intramolecular condensation

Multi-Functionalized Oligonucleotides

The 3'-amino group introduced by this compound is an ideal attachment point for a wide array of functional molecules, enabling the creation of multi-functionalized oligonucleotides. nih.govresearchgate.net The primary amine serves as a nucleophile that can readily react with various electrophilic reagents, typically after the oligonucleotide has been synthesized and deprotected.

This post-synthetic modification approach allows for the covalent attachment of diverse functional groups that might not be stable under the conditions of oligonucleotide synthesis. nih.gov This versatility is crucial for developing advanced molecular tools and therapeutic agents.

Examples of Conjugated Functional Groups:

Fluorescent Dyes: For use as probes in molecular diagnostics, fluorescence microscopy, and Förster Resonance Energy Transfer (FRET) studies.

Biotin: For high-affinity binding to streptavidin, used in purification, immobilization, and detection assays.

Peptides: To create oligonucleotide-peptide conjugates that may have enhanced cellular uptake or specific targeting capabilities.

Reporter Groups & Spin Labels: For structural and functional analysis of RNA and DNA. nih.govresearchgate.net

This ability to attach multiple types of molecules allows for the design of oligonucleotides with combined functionalities, such as simultaneous targeting, detection, and therapeutic action.

Mechanistic and Biophysical Investigations of Modified Nucleic Acids Incorporating 3 Amino 3 Deoxy 5 O Dmt Thymidine

Hybridization Properties of Modified Oligonucleotides

The substitution of the 3'-hydroxyl with an amino group significantly alters the electronic and structural properties of the sugar moiety, which in turn influences the hybridization behavior of oligonucleotides containing this modification.

The introduction of a 3'-amino-3'-deoxythymidine (B22303) moiety at the terminus of an oligonucleotide has been shown to confer exceptional stability to the resulting DNA duplex. nih.gov Thermal denaturation studies, which measure the melting temperature (Tm) at which 50% of the duplex dissociates, are a standard method for assessing duplex stability. mdpi.com Oligonucleotides featuring a 3'-terminal amino group form unusually stable complexes with complementary strands. nih.gov

Table 1: Effect of 3'-Amino-Thymidine Modification on Duplex Stability
Oligonucleotide TypeComplementary StrandDuplex Stability (Tm)Reference
Unmodified Oligonucleotidepoly(dA)Standard nih.gov
Oligonucleotide with 3'-Amino-Thymidinepoly(dA)Significantly Enhanced nih.gov
Unmodified Mixed-Base OligoComplementary DNAStandard nih.gov
Mixed-Base Oligo with 3'-Amino-ThymidineComplementary DNAEnhanced nih.gov

Triplex-forming oligonucleotides (TFOs) are synthetic strands that bind to the major groove of a DNA double helix, forming a triple-helix structure. ias.ac.in This binding is sequence-specific and relies on Hoogsteen or reverse Hoogsteen hydrogen bonds. ias.ac.inscilit.com The stability of these triplex structures is a critical factor for their application in gene targeting and regulation. nih.gov

The ability of an oligonucleotide to discriminate between a perfectly matched target sequence and one containing a mismatch is crucial for its utility in diagnostics and as a therapeutic agent. Chemical modifications can significantly enhance this sequence selectivity. While specific mismatch discrimination data for oligonucleotides containing 3'-amino-3'-deoxythymidine are not extensively documented, the observed increase in duplex stability provides a strong basis for inferring enhanced specificity.

The significant stabilization of the perfectly matched duplex (as indicated by an increased Tm) generally leads to a larger thermodynamic penalty for a mismatch. nih.gov A mismatch introduces a local distortion and disrupts the optimal hydrogen bonding and base stacking, and this destabilizing effect is often magnified in a more stable duplex. Therefore, the difference in melting temperature (ΔTm) between the perfectly matched and the mismatched duplex is expected to be larger for the 3'-amino-modified oligonucleotide compared to its unmodified counterpart. This would result in higher fidelity of hybridization and improved sequence selectivity.

Interactions with Nucleic Acid Processing Enzymes

The replacement of the 3'-hydroxyl group, a critical substrate for DNA polymerases, with an amino group profoundly affects how the modified nucleotide interacts with these enzymes.

DNA polymerases catalyze the extension of a DNA strand by forming a phosphodiester bond between the 3'-hydroxyl group of the growing chain and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). researchgate.net The 3'-amino-3'-deoxythymidine, once converted to its triphosphate form (3'-amino-ddTTP), is a very poor substrate for DNA polymerases.

Multiple studies have reported that the incorporation of 3'-amino-3'-deoxynucleosides into DNA is either undetectable or extremely inefficient. caltech.edu The primary reason for this is the high specificity of the polymerase active site for a 3'-hydroxyl group. The 3'-amino group differs in its chemical nature, pKa, and nucleophilicity compared to the hydroxyl group. At physiological pH, the amino group is largely protonated, and the resulting positive charge would be sterically and electrostatically incompatible with the active site of the polymerase, which is structured to accommodate a neutral hydroxyl group for nucleophilic attack. Consequently, DNA polymerases are generally unable to efficiently recognize and incorporate 3'-amino-ddTTP into a growing DNA chain.

Despite being a poor substrate, 3'-amino-3'-deoxythymidine acts as a potent inhibitor of DNA synthesis through a dual mechanism: competitive inhibition and chain termination.

Firstly, the triphosphate form of the analog, 3'-amino-3'-deoxythymidine-5'-triphosphate, acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP). caltech.edu It competes with dTTP for binding to the active site of DNA polymerase. caltech.edu Kinetic studies have shown that 3'-amino-3'-deoxythymidine-5'-triphosphate is a potent competitive inhibitor with respect to dTTP for DNA polymerase-alpha. caltech.edu

Secondly, in the event of its infrequent incorporation into the growing DNA strand, it acts as an obligate chain terminator. Once incorporated, the 3'-amino group cannot participate in the formation of a subsequent phosphodiester bond, as it lacks the necessary hydroxyl group. This results in the immediate cessation of DNA chain elongation. This blocking of the 3'-end of the DNA effectively halts the replication process.

Table 2: Inhibition Kinetics of 3'-Amino-3'-deoxythymidine-5'-triphosphate
CompoundKinetic ParameterValue (µM)EnzymeReference
3'-Amino-3'-deoxythymidine-5'-triphosphateKi (Inhibition Constant)3.3DNA Polymerase-alpha caltech.edu
dTTP (Deoxythymidine triphosphate)Km (Michaelis Constant)8DNA Polymerase-alpha caltech.edu

Nuclease Resistance and Degradation Pathways (e.g., Exonucleases)

The substitution of the 3'-hydroxyl group with a 3'-amino group in 3'-Amino-3'-deoxythymidine fundamentally alters the structure of the phosphodiester backbone, conferring significant resistance to degradation by nucleases. Exonucleases, which are enzymes that cleave nucleotides one at a time from the end (exo) of a polynucleotide chain, are particularly sensitive to this modification. These enzymes typically recognize the free 3'-hydroxyl group to initiate digestion. synoligo.com The presence of a 3'-amino group instead of the hydroxyl group can block the access of these enzymes, acting as an effective barrier to degradation. synoligo.com

Specifically, 3' to 5' exonuclease activity, a critical proofreading and degradation pathway, is inhibited by derivatives of this compound. Studies have shown that 3'-amino-3'-deoxythymidine-5'-monophosphate (AMT-MP) is a potent inhibitor of the 3' to 5' exonuclease activity associated with mammalian DNA polymerase delta. nih.gov This inhibition is significant, with AMT-MP inhibiting the enzyme's activity by more than 50% at a concentration of 100 microM. nih.gov This resistance is crucial for applications like antisense oligonucleotides, where stability against enzymatic degradation in biological environments is paramount for therapeutic efficacy. The mechanism of resistance is attributed to the altered chemical nature of the N3'-P5' phosphoramidate (B1195095) bond, which is not efficiently recognized or hydrolyzed by the active site of typical exonucleases that have evolved to process standard phosphodiester linkages. synoligo.comnih.gov

Exonucleases such as Exonuclease III, which catalyzes the stepwise removal of mononucleotides from the 3´-hydroxyl termini of duplex DNA, are also affected by modifications at the 3'-terminus. qiagen.comneb.com The enzyme's preferred substrates are blunt or recessed 3'-termini with a hydroxyl group. neb.com The presence of a 3'-amino group disrupts the substrate recognition and catalytic mechanism of such enzymes, thereby protecting the oligonucleotide from degradation.

EnzymeSubstrateEffect of 3'-Amino ModificationReference
Mammalian DNA Polymerase Delta (3'-5' Exonuclease activity)DNAPotent inhibition by 3'-amino-3'-deoxythymidine-5'-monophosphate (AMT-MP) nih.gov
General 3'-ExonucleasesOligonucleotidesBlocks access to the 3'-end, preventing digestion synoligo.com
Exonuclease IIIDuplex DNA with 3'-hydroxyl terminiResistance to cleavage due to lack of 3'-hydroxyl group qiagen.comneb.com

Nonenzymatic Nucleic Acid Template Copying

The 3'-amino-3'-deoxythymidine moiety is a key component in the study of nonenzymatic, template-directed polymerization, a process central to theories on the origin of life and the development of artificial genetic systems. The enhanced nucleophilicity of the 3'-amino group compared to the 3'-hydroxyl group significantly accelerates the rate of phosphoramidate bond formation. nih.gov In template-directed synthesis, activated monomers like 3'-amino-3'-deoxy-5'-phosphoro-2-methylimidazolide derivatives rapidly polymerize on a nucleic acid template without the need for a polymerase enzyme. rsc.org

Studies have demonstrated that activated 3'-amino-2',3'-dideoxynucleotide monophosphates can polymerize on various templates, including DNA and RNA. rsc.org The resulting N3'→P5' phosphoramidate DNA (3'-NP-DNA) is an attractive alternative genetic polymer because it adopts a helical geometry similar to A-form RNA, which is considered favorable for nonenzymatic oligomerization. rsc.org Research has shown that the rate of template copying with 3'-amino monomers is 2- to 30-fold faster than with their corresponding ribonucleotide counterparts. rsc.orgrsc.org Further modifications, such as the introduction of a 2-thio group on the thymidine (B127349) base, can enhance the rate of template copying by an additional 5-fold compared to the unmodified 3'-amino-3'-deoxy-T monomer. rsc.orgrsc.orgresearchwithrutgers.com This acceleration allows for the efficient copying of templates in hours rather than days. rsc.org

The process often involves using activating groups, such as 2-methylimidazole (B133640) or 2-aminoimidazole, on the 5'-phosphate of the 3'-amino-nucleoside to facilitate the polymerization reaction. rsc.orgnih.gov These studies are crucial for understanding how genetic information could have been propagated in a prebiotic world before the evolution of complex enzymatic machinery. nih.gov

Monomer TypeActivating GroupRelative Polymerization Rate EnhancementTemplateReference
3'-amino-3'-deoxy-T5'-phosphoro-2-methylimidazolide2- to 30-fold vs. ribonucleotidesDNA/RNA rsc.orgrsc.org
3'-amino-3'-deoxy-2-thio-T5'-phosphoro-2-methylimidazolide5-fold vs. 3'-amino-3'-deoxy-TDNA/RNA rsc.orgrsc.orgresearchwithrutgers.com

The accuracy of template copying, or the fidelity of information transfer, is a critical aspect of any replication system. In nonenzymatic polymerization involving 3'-amino-nucleotides, the fidelity is influenced by the thermodynamics of base pairing and the kinetics of the ligation reaction. While the increased reactivity of the 3'-amino group accelerates polymerization, it also raises concerns about the potential for increased error rates.

However, investigations have shown that modifications to the monomer can enhance not only the rate but also the fidelity of 3'-NP-DNA synthesis. For instance, the use of 3'-amino-2-thio-T in place of 3'-amino-T was found to improve the fidelity of copying DNA, RNA, and even 3'-NP-DNA templates. rsc.org The system maintains a degree of selectivity, where the rate of correct base pairing (e.g., A with T) is significantly faster than mismatch pairings. In one study of nonenzymatic primer extension, the fastest mismatch reaction observed was the incorporation of a guanine (B1146940) (G) opposite a template uracil (B121893) (U), which was attributed to the formation of a stable G:U wobble base pair. elifesciences.org Even so, this mismatch reaction was only about 5% as fast as the correct pairing of adenine (B156593) (A) with the same template base. elifesciences.org Other mismatches were found to be at least two orders of magnitude slower than correct Watson-Crick pairings. elifesciences.org These findings suggest that despite the high reaction rates, nonenzymatic systems utilizing 3'-amino-nucleotides can achieve a level of fidelity sufficient for the propagation of genetic information.

Structural Biology and Conformational Analysis of Modified Nucleic Acids

The incorporation of 3'-amino-3'-deoxythymidine into oligonucleotides introduces a phosphoramidate linkage that can alter the local and global conformation of nucleic acid duplexes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these structural changes in solution.

Complementing experimental techniques like NMR, molecular modeling provides valuable insights into the three-dimensional structures of oligonucleotides containing 3'-amino-3'-deoxythymidine. Computational methods, such as molecular mechanics (MM2) calculations, can be used to determine low-energy conformations of the modified nucleoside and the resulting duplexes. nih.gov

Advanced Applications and Future Directions in Chemical Biology

Oligonucleotide-Based Diagnostic Tools and Assays

The introduction of a 3'-terminal amino group via 3'-Amino-3'-deoxy-5'-o-dmt-thymidine is a fundamental strategy in the creation of sophisticated oligonucleotide probes for diagnostic assays. The primary amine provides a specific site for conjugating reporter molecules, capture ligands, and other functionalities without interfering with the hybridization properties of the oligonucleotide.

Key applications include:

Real-Time PCR (qPCR) Probes: Dual-labeled hydrolysis probes (e.g., TaqMan® probes) are often modified with a fluorophore at the 5'-end and a quencher at the 3'-end. The 3'-amino group serves as the ideal attachment point for the quencher molecule. The proximity of the quencher to the fluorophore on the intact probe prevents fluorescence. During PCR, the 5' to 3' exonuclease activity of the polymerase degrades the probe, separating the fluorophore from the quencher and generating a detectable signal.

Fluorescence In Situ Hybridization (FISH): For FISH probes, the 3'-amino group allows the covalent attachment of fluorescent dyes. This enables the visualization and localization of specific DNA or RNA sequences within cells and tissues, which is critical for cytogenetics and disease diagnosis.

Microarrays: In DNA microarrays, oligonucleotides are immobilized on a solid surface. The 3'-amino group can be used to covalently link the probes to an activated surface (e.g., an NHS-ester coated slide), ensuring stable attachment for subsequent hybridization experiments used in gene expression profiling and single nucleotide polymorphism (SNP) detection.

Enzyme-Linked Assays: The 3'-amino group can be conjugated to biotin. The resulting biotinylated oligonucleotide can be captured by streptavidin-coated surfaces or detected using streptavidin-enzyme conjugates (like horseradish peroxidase), forming the basis for various colorimetric, chemiluminescent, or fluorescent assays.

Table 1: Applications of 3'-Amino-Modified Oligonucleotides in Diagnostics
Diagnostic TechniqueRole of 3'-Amino GroupConjugated MoleculePurpose of Conjugation
Real-Time PCR (qPCR)Attachment of quencherNon-fluorescent quenchers (e.g., Dabcyl, BHQ)Signal suppression in intact probe
Fluorescence In Situ Hybridization (FISH)Attachment of fluorophoreFluorescent dyes (e.g., Fluorescein, Cy3, Cy5)Visualization of target nucleic acid sequence
DNA MicroarraysImmobilization on solid supportSurface-activated esters (e.g., NHS-esters)Stable anchoring of probes to the array surface
Enzyme-Linked AssaysAttachment of capture/reporter tagBiotinHigh-affinity binding to streptavidin for detection or capture

Functional Nucleic Acid Development (e.g., Aptamers, Ribozymes)

Functional nucleic acids, such as aptamers and ribozymes, are defined by their complex three-dimensional structures that enable them to perform specific functions like binding or catalysis. The modification of these molecules using this compound allows for their integration into functional devices and enhances their properties.

Aptamers: These are single-stranded DNA or RNA molecules that fold into specific conformations to bind to targets with high affinity and specificity. The 3'-amino group is invaluable for:

Immobilization: Covalently attaching aptamers to sensor surfaces (e.g., gold electrodes, graphene, or microplates) to create aptasensors for detecting small molecules, proteins, or whole cells.

Labeling: Conjugating aptamers to reporter molecules like enzymes or fluorophores for use in diagnostic assays similar to ELISAs (known as ELONAs - Enzyme-Linked Oligonucleotide Assays).

Improving Stability: While not the primary role, capping the 3'-end with a modification can provide some resistance to degradation by 3'-exonucleases, thereby increasing the aptamer's half-life in biological samples. nih.gov

Ribozymes: These are RNA molecules that can catalyze specific biochemical reactions. The 3'-amino modification can be used to:

Introduce Catalytic Groups: Attach non-canonical functional groups that can participate in or enhance the catalytic activity of the ribozyme.

Study Structure and Mechanism: Conjugate spectroscopic probes (e.g., fluorescent dyes) to study the folding dynamics and mechanism of the ribozyme.

Develop Ribozyme-Based Diagnostics: Link the ribozyme to a signaling moiety that is released or activated upon cleavage of a target RNA, forming the basis of a diagnostic sensor.

The design of such functional nucleic acids often builds on the principle of incorporating modified building blocks to introduce novel functionalities, such as the synthesis of boronic acid-labeled thymidine (B127349) triphosphate for creating aptamers that can recognize carbohydrates. oup.com

Novel Strategies in Gene Expression Modulation and Genome Editing

The development of therapeutic oligonucleotides for modulating gene expression and tools for genome editing relies heavily on chemical modifications to improve efficacy, stability, and delivery. Incorporating a 3'-amino group provides a site for attaching moieties that can confer these desirable properties.

Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs): These molecules function by binding to specific mRNA sequences to inhibit translation or induce degradation. Conjugating molecules to the 3'-terminus can:

Enhance Nuclease Resistance: Attaching bulky groups can sterically hinder the action of 3'-exonucleases, prolonging the therapeutic effect.

Improve Cellular Uptake: Linking to cell-penetrating peptides, lipids, or specific receptor ligands (e.g., GalNAc for hepatocyte targeting) can facilitate entry into target cells.

Allow for Visualization: Conjugating fluorescent dyes enables the tracking of oligonucleotide delivery and localization within cells and tissues.

CRISPR-Based Genome Editing: The CRISPR-Cas system utilizes a guide RNA (gRNA) to direct the Cas endonuclease to a specific genomic locus. While modifications to gRNAs are still being extensively explored, the 3'-terminus offers a potential site for conjugation without disrupting the crucial sequences required for Cas protein binding and target recognition. Potential applications include attaching:

Nuclear Localization Signals: To improve the transport of the gRNA into the nucleus.

Reporter Molecules: To track the gRNA-Cas protein complex within the cell.

DNA Repair Template Tethers: Covalently linking a donor DNA template to the gRNA could increase the efficiency of homology-directed repair (HDR).

The principle of using amino modifications to improve the potency of therapeutic oligonucleotides has been demonstrated with related chemistries, such as 2'-amino-LNA, which can enhance the efficacy of anti-miRNA oligonucleotides. researchgate.net

Emerging Methodologies in Bioconjugation and Bioorthogonal Chemistry

The 3'-amino group introduced by this compound is a gateway to a vast range of modern bioconjugation techniques, including highly specific bioorthogonal reactions. nih.gov These reactions allow for the precise labeling of oligonucleotides in complex biological environments. nih.gov

The primary amine itself can react with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other electrophiles. More advanced strategies involve a two-step process where the amine is first modified with a linker containing a bioorthogonal functional group.

Key Bioorthogonal Reactions Enabled by a 3'-Amino Handle:

Click Chemistry (Azide-Alkyne Cycloaddition): The 3'-amine can be acylated with an NHS-ester linked to either an azide (B81097) or an alkyne. This primes the oligonucleotide for reaction with a molecule containing the complementary partner via:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction, though the copper catalyst can be toxic to cells.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Uses a strained cyclooctyne, eliminating the need for the copper catalyst and making it suitable for live-cell applications.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is one of the fastest bioorthogonal reactions. researchgate.net The 3'-amine can be functionalized with a strained alkene (e.g., trans-cyclooctene, norbornene) or a tetrazine, allowing for rapid and specific ligation with a partner molecule carrying the corresponding reactive group. researchgate.net

Oxime/Hydrazone Ligation: The amine can be converted to an aldehyde or ketone, which can then react with a hydroxylamine (B1172632) or hydrazine (B178648) to form a stable oxime or hydrazone linkage.

Table 2: Bioconjugation Strategies Utilizing a 3'-Amino Group
Reaction ClassSpecific ReactionFunctional Group on Oligo (from amine)Reaction PartnerKey Feature
Amine-ElectrophileAmidationPrimary Amine (-NH₂)NHS-ester, IsothiocyanateSimple, robust, widely used
Click ChemistryCuAACAzide or Terminal AlkyneTerminal Alkyne or AzideHigh efficiency, requires copper catalyst
SPAACAzide or Strained AlkyneStrained Alkyne or AzideCopper-free, suitable for live cells
Diels-AlderIEDDATetrazine or Strained AlkeneStrained Alkene or TetrazineExtremely fast reaction kinetics
Carbonyl CondensationOxime LigationAminooxy or AldehydeAldehyde or AminooxyStable linkage formed under mild conditions

Design Principles for Next-Generation Modified Nucleic Acids

The use of this compound and similar modified monomers has informed several key principles in the design of advanced nucleic acid-based tools.

Positional Control of Modification: Placing modifications at the terminus of an oligonucleotide is often crucial. A 3'-terminal modification avoids disruption of the Watson-Crick base-pairing faces of the internal nucleobases, preserving the hybridization affinity and specificity of the strand.

Chemical Orthogonality: The primary amine is a versatile functional group that is chemically distinct from the other functional groups within a standard oligonucleotide (hydroxyls, phosphates, and nucleobase amines). This orthogonality allows for selective reaction at the 3'-terminus without affecting the rest of the molecule.

Modular Design: The use of a 3'-amino modifier enables a modular approach to synthesis. A single, unmodified oligonucleotide sequence can be synthesized in bulk and then aliquoted for conjugation to different functional molecules (e.g., different colored dyes, various peptides, or small molecules), creating a diverse library of probes from a common precursor.

Enhanced Stability: While the primary purpose is conjugation, 3'-end capping is a known strategy to increase resistance to degradation by cellular 3'-exonucleases. The presence of a non-natural linkage and the attached conjugate can provide steric hindrance that slows enzymatic degradation, increasing the in vivo and in vitro lifetime of the oligonucleotide.

Introduction of Novel Functionality: The ultimate goal of modification is to impart new functions that are not inherent to natural nucleic acids. The 3'-amino group acts as an anchor point for molecules that can report on biological events, catalyze reactions, improve therapeutic delivery, or direct molecular machinery to new sites.

By adhering to these principles, researchers can continue to develop next-generation nucleic acids with precisely controlled properties, pushing the boundaries of diagnostics, therapeutics, and our fundamental understanding of biology.

Q & A

Q. What are the established synthetic routes for 3'-amino-3'-deoxy-5'-O-DMT-thymidine, and how can reaction conditions be optimized?

The compound is synthesized via reduction of 3'-azido-3'-deoxythymidine (AZT) to form the amine intermediate (as a hydrochloride salt), followed by protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) moiety. Key steps include:

  • Reduction of AZT : Catalytic hydrogenation or Staudinger reaction to convert the azide to an amine .
  • Protection strategy : Use of DMT chloride under anhydrous conditions with a base (e.g., pyridine) to prevent premature deprotection .
    Optimization involves monitoring reaction progress via TLC or LC-MS, controlling moisture levels, and ensuring stoichiometric excess of DMT chloride (1.2–1.5 equivalents) to maximize yield .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical methods :
    • HPLC : Reverse-phase C18 column with UV detection at 260 nm (nucleoside absorbance) and 495 nm (DMT-specific) .
    • Mass spectrometry : Expected molecular ion [M+H]+ at m/z 481.18 (calculated) .
    • 1H NMR : Confirm absence of azide peaks (~2100 cm⁻¹ in IR) and presence of DMT aromatic protons (δ 6.8–7.4 ppm) .
      Store the compound at –20°C under argon to prevent degradation from moisture or oxidation .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Stability : Avoid strong oxidizers (risk of exothermic decomposition) and store in anhydrous solvents (e.g., acetonitrile) .
  • Decomposition products : Nitrogen oxides (NOx), phosphorus oxides, and CO/CO₂ under combustion .
  • Solubility : DMT protection enhances solubility in organic solvents (e.g., dichloromethane, DMF) for solid-phase oligonucleotide synthesis .

Advanced Research Questions

Q. How does the 3'-amino modification influence oligonucleotide stability and hybridization?

  • Base-pairing effects : The 3'-amino group replaces the native hydroxyl, altering hydrogen-bonding networks. Oligonucleotides with 3'-amino termini form unusually stable duplexes (ΔTm +5–8°C) due to electrostatic interactions with phosphate backbones .
  • Phosphoramidate linkages : Internucleoside thiophosphoramidate bonds (e.g., 3'-NHP(O)(O⁻)-O-5') resist nuclease degradation, making them suitable for antisense or siRNA applications .
    Methodological tip : Compare thermal denaturation profiles (UV-Vis at 260 nm) of modified vs. unmodified oligonucleotides .

Q. What metabolic pathways involve 3'-amino-3'-deoxythymidine derivatives, and how do they impact pharmacological studies?

  • Zidovudine (AZT) metabolism : Hepatic CYP450 enzymes reduce AZT to 3'-amino-3'-deoxythymidine (AMT), a minor metabolite (2% urinary excretion) with a plasma half-life ~5x longer than AZT .
  • Toxicity considerations : AMT inhibits hematopoietic progenitor cell growth in vitro (IC₅₀ ~10 µM), necessitating dose-limiting studies in preclinical models .
    Experimental design : Use radiolabeled (³H/¹⁴C) AZT to track AMT formation in microsomal assays and correlate with cytotoxicity assays (e.g., colony-forming unit assays) .

Q. How can contradictions in stability and toxicity data be resolved for this compound?

  • Data gaps : Limited toxicology data are reported in SDS documents , while metabolic studies suggest low but non-negligible bioactivity .
  • Mitigation strategies :
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .
    • Use in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to prioritize in vivo endpoints .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Co-eluting metabolites (e.g., glucuronidated derivatives) require selective detection.
  • Solutions :
    • LC-MS/MS : Multiple reaction monitoring (MRM) transitions for the parent ion (481 → 345 m/z) and AMT (242 → 125 m/z) .
    • Sample preparation : Solid-phase extraction (C18 cartridges) with 0.1% formic acid to improve recovery (>85%) .

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